Benzene, 1-methoxy-3-(1-methylethoxy)-

Description

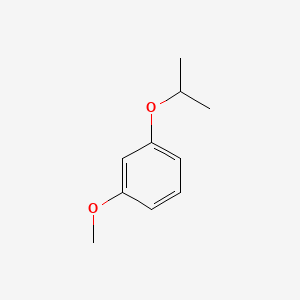

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)12-10-6-4-5-9(7-10)11-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEDQZYQZIRPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199248 | |

| Record name | Benzene, 1-methoxy-3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51241-41-9 | |

| Record name | 1-Methoxy-3-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51241-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-3-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051241419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Methoxy 3 1 Methylethoxy Analogues

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. masterorganicchemistry.commasterorganicchemistry.com

Influence of Methoxy (B1213986) and Isopropoxy Substituents on Ring Activation

The activation of the ring by these electron-donating groups stabilizes the positively charged intermediate, known as the arenium ion or sigma complex, which is formed during the rate-determining step of the reaction. masterorganicchemistry.comfiveable.me This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.

Regioselectivity and Stereoelectronic Effects

In addition to activating the ring, the methoxy and isopropoxy groups are ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In Benzene, 1-methoxy-3-(1-methylethoxy)-, the positions ortho and para to the methoxy group are C2, C6, and C4. Similarly, the positions ortho and para to the isopropoxy group are C2, C4, and C6.

The directing effect is a consequence of the resonance stabilization of the arenium ion intermediate. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the alkoxy group. This allows the oxygen atom to directly stabilize the positive charge through its lone pair, a highly favorable interaction. Attack at the meta position (C5) does not allow for this direct stabilization from either alkoxy group.

Therefore, electrophilic substitution on Benzene, 1-methoxy-3-(1-methylethoxy)- is expected to occur primarily at the C2, C4, and C6 positions, as these sites are activated by both substituents. The C5 position is deactivated. Of the activated positions, the C4 and C6 positions are sterically more accessible than the C2 position, which is flanked by the two alkoxy groups. The bulkier isopropoxy group will exert a greater steric hindrance than the methoxy group, potentially disfavoring substitution at the C2 position. Thus, substitution is most likely to occur at the C4 and C6 positions. For example, in the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181), the reaction yields primarily the 2,4-disubstituted product.

Kinetic Studies of Substitution Processes

Kinetic studies on the nitration of other activated benzene derivatives show that the reaction rates are highly dependent on the nature of the activating group and the reaction conditions. For instance, the rate of electrophilic substitution generally increases with the electron-donating ability of the substituent. byjus.com The reaction is also influenced by the strength of the electrophile and the nature of the catalyst used. For halogenation reactions, the use of a Lewis acid catalyst is typically required to generate a sufficiently strong electrophile to react with the aromatic ring. fiveable.me

Nucleophilic Substitution Reactions Involving Ether Linkages

Aryl ethers are generally unreactive towards nucleophiles under normal conditions. However, the ether linkages can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orglibretexts.orgpressbooks.pub This reaction proceeds via a nucleophilic substitution mechanism.

The first step involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks one of the alkyl carbons, displacing the alcohol. The specific mechanism, Sₙ1 or Sₙ2, depends on the nature of the alkyl groups attached to the ether oxygen. libretexts.orgwikipedia.org

In the case of Benzene, 1-methoxy-3-(1-methylethoxy)-, there are two different alkyl groups: a methyl group (primary) and an isopropyl group (secondary).

Cleavage of the methyl-oxygen bond: The attack of the halide nucleophile on the methyl carbon would proceed via an Sₙ2 mechanism due to the low steric hindrance of the methyl group. libretexts.orgpressbooks.pub

Cleavage of the isopropyl-oxygen bond: The attack on the secondary isopropyl carbon can proceed via an Sₙ2 mechanism, but an Sₙ1 pathway becomes more competitive due to the ability of the secondary carbon to stabilize a carbocation. libretexts.orgpressbooks.pub

The regioselectivity of the cleavage often favors attack at the less sterically hindered alkyl group in an Sₙ2 reaction. libretexts.orgpressbooks.pub Therefore, in a mixed ether like this, the cleavage would likely favor the formation of 3-isopropoxyphenol (B1296904) and methyl halide. However, if conditions favor an Sₙ1 mechanism, cleavage of the isopropyl group to form a stable secondary carbocation could also occur, leading to 3-methoxyphenol (B1666288) and isopropyl halide. The C(aryl)-O bond is not cleaved as the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.org

Oxidative Transformations and Cleavage Reactions

The ether linkages in Benzene, 1-methoxy-3-(1-methylethoxy)- can also be cleaved under oxidative conditions. These reactions are important for the deprotection of phenol (B47542) groups in organic synthesis.

Selective Dealkylation of Alkyl Aryl Ethers

Selective dealkylation, or the removal of one alkyl group in the presence of another, is a valuable synthetic transformation. In the case of Benzene, 1-methoxy-3-(1-methylethoxy)-, the goal would be to cleave either the methyl or the isopropyl ether linkage preferentially.

Research has shown that isopropyl aryl ethers can be selectively cleaved in the presence of methyl aryl ethers using aluminum trichloride (B1173362) (AlCl₃). lookchem.com This Lewis acid appears to preferentially coordinate with and facilitate the cleavage of the isopropyl ether bond while leaving the methyl ether intact. lookchem.com This method provides a route to selectively synthesize 3-methoxyphenol from Benzene, 1-methoxy-3-(1-methylethoxy)-.

The general mechanism for ether cleavage by Lewis acids involves coordination of the Lewis acid to the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack or rearrangement to yield the dealkylated product. Other reagents and methods for the dealkylation of aryl ethers include the use of boron tribromide (BBr₃), which is a powerful reagent for cleaving ethers, and various oxidative methods. organic-chemistry.org Some oxidative deprotection methods can generate carbonyl compounds as byproducts. organic-chemistry.org

The relative ease of cleavage of different alkyl groups often depends on the stability of the resulting carbocation or the steric accessibility for nucleophilic attack, providing a basis for selectivity.

Table of Reaction Parameters for Selective Isopropyl Ether Cleavage lookchem.com

| Substrate Type | Reagent | Molar Equivalents of Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Isopropyl Aryl Ether | AlCl₃ | 1.15-1.3 per isopropoxy group | CH₂Cl₂ | 18 | 0.5 - 16 | Phenol | High |

Oxidative Demethylation Processes

The cleavage of aryl methyl ethers is a significant transformation in organic synthesis, often employed for deprotection or in the valorization of biomass, such as lignin (B12514952), which is rich in methoxy-substituted aromatic units. rsc.orgresearchgate.net For a molecule like Benzene, 1-methoxy-3-(1-methylethoxy)-, the methoxy group is a target for such cleavage, a process known as demethylation. This can be achieved through various chemical and biological methods.

Chemical demethylation often requires harsh conditions, such as heating with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). rsc.org A classic, though severe, method involves heating the aryl methyl ether with pyridine (B92270) hydrochloride. rsc.org More modern reagents allow for milder conditions. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, operating via the formation of a Lewis acid-base adduct, followed by SN2 attack of a bromide ion on the methyl group. rsc.org Similarly, aluminum halides (AlCl₃ or AlBr₃), often combined with soft nucleophiles like ethanethiol, can selectively demethylate aryl ethers, sometimes achieving yields up to 98%. researchgate.net

Oxidative methods provide an alternative route. For instance, a stabilized derivative of 2-iodoxybenzoic acid (IBX) has been used for the demethylation of phenolic methyl aryl ethers like guaiacol. researchgate.net The proposed mechanism involves an intramolecular oxygen transfer to form an ortho-quinone, which is then reduced to the catechol. researchgate.net

Biocatalytic demethylation represents a greener alternative, utilizing enzymes under mild conditions. rsc.orgucalgary.caresearchgate.net Rieske monooxygenases, such as the VanA/VanB system from Pseudomonas sp., can perform oxidative demethylation with high regioselectivity. rsc.orgucalgary.ca These enzyme systems use molecular oxygen and a reducing equivalent like NADH or NADPH to hydroxylate the methyl group, which then releases formaldehyde (B43269) to yield the corresponding phenol. rsc.orgucalgary.ca Studies on this system have shown that it selectively demethylates at the meta position relative to a carboxylic acid group, which is an essential feature for substrate recognition. rsc.orgucalgary.ca The byproduct, formaldehyde, can be inhibitory to the enzyme system. rsc.org

| Reagent/Catalyst | Substrate Type | Product Type | Reported Yield | Reference |

| Boron Tribromide (BBr₃) | Aryl Methyl Ethers | Phenols | Often high | rsc.org |

| AlCl₃ / Ethanethiol | Hydroxy-benzene based compounds | Phenols | Up to 98% | researchgate.net |

| Stabilized 2-Iodoxybenzoic acid (SIBX) | Phenolic Methyl Aryl Ethers | Catechol Derivatives | Good | researchgate.net |

| Rieske Monooxygenase (VanA/VanB) | Vanillic Acid | Protocatechuic Acid | 77% | ucalgary.ca |

Investigations into Reaction Mechanisms and Pathways

Understanding the underlying mechanisms is crucial for predicting and controlling the outcomes of chemical reactions involving substituted ethers like Benzene, 1-methoxy-3-(1-methylethoxy)-.

The cleavage of the ether bonds in Benzene, 1-methoxy-3-(1-methylethoxy)- involves nucleophilic attack on the alkyl groups. The nature of these groups dictates the possible pathways. The methyl group of the methoxy moiety can only undergo a bimolecular nucleophilic substitution (SN2) reaction. However, the isopropyl group of the 1-methylethoxy (isopropoxy) moiety is a secondary alkyl group, allowing for competition between SN2 and bimolecular elimination (E2) reactions. researchgate.netrsc.org

The competition between SN2 and E2 is governed by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor the E2 pathway by preferentially abstracting a β-proton. Strong, but less hindered, nucleophiles tend to favor the SN2 pathway. rsc.org

Substrate Structure: Increased steric hindrance at the α-carbon (the carbon attached to the oxygen) disfavors the SN2 pathway and promotes the E2 reaction. nih.gov As a secondary alkyl group, the isopropyl moiety is more sterically hindered than a methyl group, making the E2 pathway more competitive. nih.gov

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and lead to an increase in the number of molecules, which is entropically favored. rsc.org

Solvent: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can favor E2 reactions. rsc.org

For the dealkylation of the isopropoxy group, treatment with a strong, bulky base like potassium tert-butoxide at high temperatures would likely yield 3-methoxyphenol and propene via an E2 mechanism. Conversely, using a good, non-bulky nucleophile like iodide (from HI) or bromide (from HBr) under less forcing conditions would favor the SN2 pathway, yielding 3-methoxyphenol and 2-iodopropane (B156323) or 2-bromopropane (B125204). ucalgary.ca

| Pathway | Attacking Species | Key Conditions | Products from Isopropoxy Group Cleavage |

| SN2 | Strong, non-bulky nucleophile (e.g., I⁻, Br⁻) | Lower temperature, polar aprotic solvent | 3-Methoxyphenol + 2-Halopropane |

| E2 | Strong, bulky base (e.g., t-BuO⁻) | Higher temperature | 3-Methoxyphenol + Propene |

While many reactions of ethers proceed through ionic intermediates, radical mechanisms offer alternative pathways, particularly under thermal, photochemical, or specific catalytic conditions. nih.gov The homolytic cleavage of C–O bonds in aryl ethers can generate phenoxy and alkyl radicals. rsc.org Theoretical studies have been conducted to determine the bond dissociation enthalpies (BDEs) for C(sp²)–O bonds in ethers, which is crucial for understanding these radical processes. rsc.orgresearchgate.net

In the context of analogues of Benzene, 1-methoxy-3-(1-methylethoxy)-, such as those found in lignin model compounds, radical-mediated cleavage of the aryl-ether linkage is a known pathway. rsc.orgresearchgate.net For example, the reaction of some lignin models over certain catalysts can involve homolytic cleavage of an ether bond followed by recombination of the resulting radical fragments. rsc.org

Photochemical initiation can also lead to radical reactions. The photo-induced α-cleavage (Norrish Type I reaction) of molecules like 3',5'-dimethoxybenzoin, which has structural similarities to the target compound, occurs from a triplet state to generate radical pairs. nih.gov It is plausible that UV irradiation of Benzene, 1-methoxy-3-(1-methylethoxy)- could induce homolytic cleavage of either the C(methyl)–O, C(isopropyl)–O, or C(aryl)–O bonds. The introduction of methoxy groups has been shown to stabilize adjacent radical centers, which can provide a driving force for such cleavage. nih.gov

Furthermore, recent advances in photoredox catalysis have enabled the generation of carbocations from alkoxyamine radical cations via mesolytic cleavage. nih.gov This process involves single-electron transfer to form a radical cation, which then fragments into a stable nitroxyl (B88944) radical and a reactive carbocation. nih.gov This suggests that under appropriate photocatalytic conditions, a radical-ion pathway could be initiated at one of the ether oxygen atoms in Benzene, 1-methoxy-3-(1-methylethoxy)-, leading to C-O bond scission.

Impact of Steric and Electronic Factors on Reactivity

The reactivity of the aromatic ring in Benzene, 1-methoxy-3-(1-methylethoxy)- is profoundly influenced by the steric and electronic properties of its two alkoxy substituents.

Electronic Effects: Both the methoxy (–OCH₃) and isopropoxy (–OCH(CH₃)₂) groups are strong activating groups in electrophilic aromatic substitution (EAS). They are electron-donating through resonance, where a lone pair of electrons on the oxygen atom is delocalized into the benzene ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In Benzene, 1-methoxy-3-(1-methylethoxy)-, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the isopropoxy group are C2, C4, and C5 (numbering C1 as the methoxy-substituted carbon). The activating effects are additive, making the ring highly susceptible to EAS.

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of reactions. The isopropoxy group is significantly bulkier than the methoxy group. This steric bulk will hinder the approach of an electrophile to the adjacent ortho positions (C2 and C4). The C2 position is particularly hindered as it is ortho to both substituents. Therefore, while electronically activated, substitution at C2 is sterically disfavored. The C6 position is ortho to the smaller methoxy group and meta to the larger isopropoxy group, making it sterically accessible. The C4 position, being para to the methoxy group and ortho to the isopropoxy group, will experience some steric hindrance from the isopropoxy group. The C5 position is ortho to the isopropoxy group and meta to the methoxy group. In EAS reactions, the major product is often the result of a balance between electronic activation and steric hindrance, with steric effects often favoring substitution at the less hindered para position over the ortho position.

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity in EAS |

| C2 | Activated (ortho to both groups) | High (between two groups) | Disfavored |

| C4 | Activated (para to -OCH₃, ortho to -OR) | Moderate (from -OR) | Possible, but may be minor |

| C5 | Activated (ortho to -OR, meta to -OCH₃) | Moderate (from -OR) | Possible |

| C6 | Activated (ortho to -OCH₃, meta to -OR) | Low | Favored |

OR = isopropoxy group

Spectroscopic and Advanced Analytical Characterization of Benzene, 1 Methoxy 3 1 Methylethoxy

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Beyond structural elucidation, chromatographic techniques are crucial for verifying the purity of a compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is an essential tool for assessing the purity of synthesized compounds like Benzene (B151609), 1-methoxy-3-(1-methylethoxy)-.

A reversed-phase HPLC method would be suitable for analyzing this non-polar compound. A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A mixture of a polar solvent like water and a less polar organic solvent such as acetonitrile (B52724) or methanol (B129727). An isocratic or gradient elution could be employed to achieve optimal separation from impurities.

Detection: A UV detector set to a wavelength where the compound absorbs strongly (e.g., ~270 nm, based on its expected UV-Vis spectrum) would be used for detection and quantification.

The retention time of the compound under specific HPLC conditions serves as an identifying characteristic, while the peak area provides a quantitative measure of its concentration and purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of a compound. wikipedia.org In a typical TGA experiment, a sample is heated in a controlled environment, and its mass is continuously monitored. nih.gov The resulting data, presented as a TGA curve, shows the temperature at which the material begins to decompose.

Table 1: Thermal Decomposition Data for Related Aromatic Polyamides

| Polymer | Atmosphere | Temperature for 10% Weight Loss (°C) |

| Polyamide IA | Air | 405-434 |

| Polyamide IB | Air | 405-434 |

| Polyamide IA | Nitrogen | 403-418 |

| Polyamide IB | Nitrogen | 403-418 |

This interactive table is based on data for related aromatic polyamides and is intended to provide a general understanding of the thermal stability of aromatic ether linkages. acs.org

X-ray Diffraction Analysis of Related Structures

The crystal structure of a tungsten-η²-barrelene complex derived from 1,3-dimethoxybenzene (B93181) has been determined, revealing key aspects of its molecular geometry. acs.org In another study, the crystal structure of a nickel(II) complex with a ligand derived from 4-methoxybenzylidene benzohydrazide (B10538) was elucidated, showcasing a distorted square planar geometry. mdpi.com Research on 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, another related dimethoxybenzene derivative, shows that the crystal packing is stabilized by π–π interactions. iucr.org The analysis of various substituted benzene derivatives has shown that the introduction of different functional groups can significantly influence the crystal packing and intermolecular interactions. acs.org For instance, the crystal structure of 1,3-dimethoxybenzene is known and has been used as a reference in various studies. nih.govwikipedia.orgsigmaaldrich.com

Table 2: Crystallographic Data for a Related 1,4-dimethoxybenzene (B90301) Derivative

| Parameter | Value |

| Compound | C24H20N2O6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.123(2) |

| b (Å) | 9.876(2) |

| c (Å) | 9.987(2) |

| β (°) | 108.99(3) |

| Volume (ų) | 1037.1(4) |

This interactive table presents crystallographic data for 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene as an example of a related dimethoxybenzene derivative. iucr.org

Application of Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of spectroscopic analysis, techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are invaluable for interpreting complex spectra, especially for mixtures or when subtle spectral changes occur. nih.gov

Principal Component Analysis (PCA) for Spectral Interpretation

Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. nih.gov When applied to spectroscopic data, PCA can reduce the dimensionality of the data while retaining most of the variance, making it easier to identify patterns and differentiate between samples. mdpi.comresearchgate.net

For example, in the analysis of FT-IR spectra of mixtures, PCA can separate the contributions of different components, allowing for their identification and quantification. researchgate.net Studies on essential oils have shown that PCA can effectively cluster samples based on their botanical family and purity by identifying key marker bands in their FT-IR spectra. mdpi.com The loading plots from PCA reveal which spectral regions (wavenumbers) are most influential in discriminating between different groups of samples. nih.gov This approach has been successfully used to analyze the FT-IR spectra of various complex mixtures, demonstrating its utility in quality control and sample classification. mdpi.comnih.gov

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS)

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric technique used to resolve mixture data into the pure component contributions. uq.edu.au It is particularly useful for analyzing data from evolving processes or complex mixtures where the spectra of individual components overlap significantly. nih.govuni.lu The MCR-ALS algorithm iteratively optimizes the concentration profiles and pure spectra of the components in a dataset, subject to certain constraints like non-negativity. nih.gov

MCR-ALS has been successfully applied to the analysis of spectroscopic data from a wide range of chemical and biological systems. uni.lu For instance, it has been used to study the photopolymerization of monomer mixtures by analyzing their real-time FT-IR spectra. researchgate.net In such studies, MCR-ALS can deconvolve the overlapping spectral features to provide the pure spectra and concentration profiles of the reactants, intermediates, and products. This allows for a detailed understanding of the reaction kinetics and mechanism. The flexibility of applying various constraints makes MCR-ALS a highly adaptable and powerful tool for the analysis of complex spectroscopic data. nih.gov

Theoretical and Computational Investigations of Benzene, 1 Methoxy 3 1 Methylethoxy

Quantum Chemical Calculations (e.g., DFT Methods)

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze Benzene (B151609), 1-methoxy-3-(1-methylethoxy)- were identified. Such calculations are crucial for understanding the fundamental electronic and geometric properties of a molecule.

Electronic Structure and Charge Distribution (e.g., Hirshfeld Charges)

Detailed analysis of the electronic structure, including the distribution of electron density and atomic charges (such as Hirshfeld charges), is not available. This information is vital for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Prediction of Reactivity and Regioselectivity

Predictive models for the reactivity and regioselectivity of Benzene, 1-methoxy-3-(1-methylethoxy)- are not documented in the searched literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models specific to this compound were found. QSPR studies establish mathematical relationships between the chemical structure of a compound and its various properties. While general QSPR approaches for alkoxybenzenes may exist, a tailored model for this molecule has not been developed.

Modeling of Catalytic Processes and Catalyst-Substrate Interactions

There is no available research on the modeling of catalytic processes involving Benzene, 1-methoxy-3-(1-methylethoxy)- as a substrate. Such studies would provide insights into its potential applications in catalysis, detailing the interactions with various catalysts and the mechanisms of transformation.

Synthesis and Characterization of Structural Analogues and Derivatives of Benzene, 1 Methoxy 3 1 Methylethoxy

Design and Synthesis of Functionalized Benzene (B151609) Derivatives

The design of functionalized derivatives of Benzene, 1-methoxy-3-(1-methylethoxy)- often leverages established synthetic methodologies to introduce new chemical functionalities, thereby tuning the molecule's properties for various applications. General strategies for the functionalization of benzene rings include electrophilic aromatic substitution, directed ortho-metalation, and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org

A common approach begins with precursors that already contain the core methoxy (B1213986) and hydroxy functionalities. For instance, a synthetic route to the complex pharmaceutical gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. This precursor undergoes a series of transformations including alkylation to introduce a side chain, followed by nitration of the aromatic ring, reduction of the nitro group to an amine, cyclization to form a quinazoline core, and subsequent amination reactions. mdpi.com This multi-step synthesis highlights how a simple substituted benzene derivative can be elaborated into a complex, highly functionalized molecule.

The design of novel carboxamides has been achieved using methoxy- and hydroxy-substituted benzimidazole precursors, demonstrating a strategy where the benzene derivative is part of a larger, biologically active scaffold. mdpi.com Similarly, methoxy-substituted resveratrol analogues have been synthesized to enhance properties like hydrophobicity, which can influence biological activity. nih.gov These examples underscore a design principle where the functionalization of the benzene core is guided by the desired final application, often involving the introduction of nitrogen-containing heterocycles or other pharmacologically relevant groups.

Key Synthetic Transformations for Functionalization:

Alkylation: Introduction of alkyl chains onto phenolic precursors. mdpi.com

Nitration: Introduction of a nitro group onto the aromatic ring, which can be further converted into other functional groups like amines. mdpi.com

Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki and Heck couplings are powerful tools for creating carbon-carbon bonds, attaching aryl or vinyl groups to the benzene ring. organic-chemistry.org

Cyclization Reactions: Formation of heterocyclic rings fused to or substituted on the benzene core. mdpi.com

Exploration of Isomeric and Homologous Compounds

The exploration of isomers and homologues of Benzene, 1-methoxy-3-(1-methylethoxy)- is crucial for structure-activity relationship (SAR) studies, as it allows researchers to probe the effects of substituent positioning and alkyl chain length on the molecule's properties.

Isomers: Isomers possess the same molecular formula (C₁₀H₁₄O₂) but differ in the arrangement of the methoxy and isopropoxy groups on the benzene ring. The primary positional isomers include the ortho (1,2-), meta (1,3-), and para (1,4-) substituted compounds.

Homologues: Homologues have similar structures but differ by one or more methylene (-CH₂-) units in the alkyl chain. For the target compound, this typically involves varying the alkoxy group. A general procedure for synthesizing O-alkyl derivatives involves the alkylation of the corresponding phenolic precursor, (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, with various alkyl halides in the presence of a base like potassium carbonate. kg.ac.rsresearchgate.net This method can be adapted to produce a series of homologues by using different alkyl halides (e.g., ethyl iodide, propyl bromide).

Below is a table of potential isomers and homologues:

| Compound Name | Molecular Formula | Type | Structure |

| 1-methoxy-2-(1-methylethoxy)benzene | C₁₀H₁₄O₂ | Isomer | ortho arrangement of methoxy and isopropoxy groups on the benzene ring. |

| 1-methoxy-4-(1-methylethoxy)benzene | C₁₀H₁₄O₂ | Isomer | para arrangement of methoxy and isopropoxy groups on the benzene ring. |

| 1-ethoxy-3-methoxybenzene | C₉H₁₂O₂ | Homologue | Isopropoxy group is replaced by an ethoxy group. |

| 1-methoxy-3-propoxybenzene | C₁₀H₁₄O₂ | Homologue | Isopropoxy group is replaced by a propoxy group. |

| 1-butoxy-3-methoxybenzene | C₁₁H₁₆O₂ | Homologue | Isopropoxy group is replaced by a butoxy group. |

Synthesis of Halo-, Alkyl-, and Aryl-Substituted Analogues

Introducing halogen, alkyl, or aryl substituents onto the benzene ring of 1-methoxy-3-isopropoxybenzene can significantly alter its electronic and steric profile.

Halo-Substituted Analogues: Halogenation of aromatic rings is a fundamental transformation. Bromo- and chloro-substituted derivatives can be synthesized via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov For example, the synthesis of novel isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid has been achieved from various halogen- and methoxy-substituted benzaldehydes, indicating that halogenated precursors are readily accessible. nih.gov

Alkyl-Substituted Analogues: Alkyl groups can be introduced onto the aromatic ring through Friedel-Crafts alkylation. However, a more controlled method is through directed metalation followed by quenching with an alkyl halide. organic-chemistry.org Another approach involves using precursors that already contain the desired alkyl substitution pattern. The synthesis of 14β-functionalised alkyl derivatives of steroids, while in a different molecular context, demonstrates complex alkylations that can be guided by existing functional groups. researchgate.net

Aryl-Substituted Analogues: The synthesis of aryl-substituted derivatives is commonly achieved using palladium-catalyzed cross-coupling reactions. organic-chemistry.org The Suzuki coupling (using an arylboronic acid) and Heck coupling (using an alkene) are powerful methods for forming new carbon-carbon bonds to the benzene ring. organic-chemistry.org For example, the synthesis of 3-aroyl-1-arylpyrrole derivatives showcases the formation of compounds with multiple aryl substituents, a strategy applicable to the benzene core. nih.gov

The following table summarizes common synthetic methods:

| Substituent | Method | Reagents | Reference |

| Halo | Electrophilic Halogenation | NBS, NCS, I₂, Br₂ | nih.govnih.gov |

| Alkyl | Directed Metalation-Alkylation | n-BuLi, then R-X (alkyl halide) | organic-chemistry.org |

| Aryl | Suzuki Cross-Coupling | Ar-B(OH)₂, Pd catalyst, base | organic-chemistry.org |

| Aryl | Heck Cross-Coupling | Alkene, Pd catalyst, base | organic-chemistry.org |

Preparation of Heteroatom-Containing Analogues (e.g., Thioethers)

The replacement of an oxygen atom in the alkoxy groups with another heteroatom, such as sulfur, yields thioether analogues with distinct chemical properties. The synthesis of aryl thioethers can be accomplished through several modern catalytic methods.

Transition metal-catalyzed cross-coupling reactions are among the most efficient methods for C-S bond formation. researchgate.net Catalytic systems based on palladium, nickel, or copper can couple aryl halides or triflates with thiols to form aryl thioethers. These methods are often tolerant of a wide range of functional groups. researchgate.net Other advanced strategies include the direct C-H activation of the benzene ring followed by thiolation, hydrothiolation of alkenes, and carbothiolation reactions. researchgate.net

A different approach involves solid-phase peptide synthesis (SPPS), where thioether bridges are installed to enhance the stability of bioactive peptides. In one study, reduction-resistant compstatin analogues were synthesized by replacing a disulfide bond with a thioether (cystathionine) bridge. nih.gov This was achieved by using orthogonally-protected cystathionine amino acid building blocks during the synthesis, a strategy that could be conceptually adapted for creating complex thioether-containing molecules based on the benzene scaffold. nih.gov

Development of Chiral Derivatives and Stereoselective Transformations

While Benzene, 1-methoxy-3-(1-methylethoxy)- is an achiral molecule, chiral derivatives can be developed by introducing stereocenters or elements of axial chirality. This is often pursued to create compounds with specific interactions with biological systems.

One powerful strategy to generate chiral derivatives is through stereoselective transformations. For example, atropisomeric biphenyls, which are chiral due to restricted rotation around a single bond, have been synthesized in high enantiomeric excess. This was achieved through a cycloaddition and fragmentation reaction sequence starting from a chiral diene derived from carvone. organic-chemistry.org Such an approach could be used to synthesize aryl-substituted analogues of 1-methoxy-3-isopropoxybenzene with axial chirality.

Another route to chirality is the introduction of a substituent containing a stereocenter. The synthesis of specific stereoisomers, such as the (S,R) isomers of 2-(2-methoxy-phenyl)-1-morpholin-2-yl-1-phenyl-ethanol, demonstrates the preparation of diastereomeric mixtures followed by separation. google.com In this case, the final chiral compounds were purified and isolated using chiral High-Performance Liquid Chromatography (HPLC), a common technique for resolving enantiomers and diastereomers. google.com Asymmetric synthesis, employing chiral catalysts or auxiliaries, represents a more direct approach to obtaining enantiomerically enriched products.

Formation of Metal Complexes Incorporating Isopropoxybenzene Moieties

Methoxy- and isopropoxy-substituted benzene derivatives can serve as ligands in the formation of metal complexes. The alkoxy groups act as electronic modifiers, influencing the properties of both the ligand and the resulting metal complex. digitellinc.com

The design of ligands for transition metal catalysts often incorporates methoxy-substituted phenyl groups to tune the electronic environment of the metal center. For instance, a mixed-donor N₂P₂ tetradentate ligand featuring methoxy-substituted phenyl linkers was synthesized to stabilize first-row transition metals like cobalt, nickel, and copper. The methoxy groups were utilized to shuffle electron density onto the metal and enhance ligand-metal orbital overlap. digitellinc.com

Similarly, Schiff-base ligands derived from methoxy-substituted phenols have been used to create aluminum and zinc complexes. Studies on these complexes revealed that the position and number of methoxy groups on the phenyl ring significantly impact the catalytic activity in ring-opening polymerization reactions. mdpi.com For example, a complex with 3,4,5-trimethoxy substitution showed different activity compared to one with 2,4,6-trimethoxy substitution. mdpi.com

Theoretical studies have also explored the interaction of benzene with main-group metals, predicting the formation of different types of isomers, including "physisorbed" complexes with weak electrostatic interactions and "chemisorbed" complexes involving the formation of metal-carbon bonds. nih.govresearchgate.net Furthermore, transition metal benzyne (B1209423) complexes, where a C₆H₄ unit is directly coordinated to a metal center, represent another class of relevant organometallic compounds. wikipedia.org

Applications in Advanced Chemical Science and Engineering

Role as a Key Intermediate in Organic Synthesis

The reactivity of the aromatic core, influenced by the ortho- and para-directing methoxy (B1213986) and isopropoxy groups, makes Benzene (B151609), 1-methoxy-3-(1-methylethoxy)- a valuable intermediate in multistep organic synthesis. youtube.comyoutube.com The alkoxy groups activate the benzene ring towards electrophilic substitution, facilitating the introduction of additional functionalities. youtube.com

Benzene, 1-methoxy-3-(1-methylethoxy)- serves as a foundational scaffold for the construction of more elaborate organic molecules. Its activated aromatic ring can undergo a variety of transformations, including Friedel-Crafts reactions, halogenation, and nitration, to introduce new substituents. masterorganicchemistry.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, related dialkoxybenzene derivatives are utilized as precursors in the synthesis of natural products and bioactive compounds. acs.org The differential reactivity of the methoxy and isopropoxy groups can also be exploited for selective dealkylation, providing a pathway to asymmetrically substituted resorcinol (B1680541) derivatives, which are themselves important intermediates.

The synthesis of various complex structures can be envisioned starting from Benzene, 1-methoxy-3-(1-methylethoxy)-. The following table illustrates some potential transformations:

| Starting Material | Reagents | Product Type | Potential Application |

| Benzene, 1-methoxy-3-(1-methylethoxy)- | RCOCl, AlCl₃ | Acylated Benzene Derivative | Pharmaceutical Intermediate |

| Benzene, 1-methoxy-3-(1-methylethoxy)- | HNO₃, H₂SO₄ | Nitro-Substituted Benzene | Precursor for Dyestuffs |

| Benzene, 1-methoxy-3-(1-methylethoxy)- | Br₂, FeBr₃ | Brominated Benzene Derivative | Flame Retardant Component |

| Benzene, 1-methoxy-3-(1-methylethoxy)- | BBr₃ | Dihydroxybenzene Derivative | Polymer Monomer |

The structural motif of Benzene, 1-methoxy-3-(1-methylethoxy)- is relevant to the development of advanced materials, such as liquid crystals and specialty polymers. The incorporation of this unit into a polymer backbone can influence properties like thermal stability, solubility, and optical characteristics. For example, studies on other laterally substituted aromatic compounds have shown that the introduction of alkoxy groups can modulate the mesomorphic and photophysical behaviors of materials. mdpi.com This suggests that polymers derived from Benzene, 1-methoxy-3-(1-methylethoxy)- could find applications in optical films, sensors, and other advanced technologies.

Contributions to Catalyst Design and Optimization

In the field of catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal complexes. The electronic and steric properties of Benzene, 1-methoxy-3-(1-methylethoxy)- make it an interesting candidate for incorporation into ligand structures.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction with wide applications in organic synthesis and polymer chemistry. nih.gov The performance of ruthenium-based olefin metathesis catalysts is highly dependent on the nature of the ligands attached to the metal center. nih.gov Ligands based on substituted styrene (B11656) ethers, for instance, are integral to the widely used Hoveyda-Grubbs type catalysts. sigmaaldrich.com A ligand derived from Benzene, 1-methoxy-3-(1-methylethoxy)-, such as a chelating isopropoxystyrene ligand, could be synthesized and incorporated into a ruthenium complex. The presence of the additional methoxy group on the aromatic ring would be expected to influence the electronic properties of the ligand and, consequently, the catalytic behavior of the metal center.

The steric and electronic properties of a ligand are key determinants of a catalyst's performance. The isopropoxy group in a hypothetical ligand derived from Benzene, 1-methoxy-3-(1-methylethoxy)- is sterically more demanding than a methoxy group. This increased steric bulk can influence the initiation rate of the catalyst and the stereoselectivity of the metathesis reaction. researchgate.net Electronically, the two alkoxy groups on the benzene ring act as electron-donating groups, which can increase the electron density at the metal center. youtube.com This, in turn, can affect the stability of the catalyst and its reactivity towards different olefin substrates. nih.gov By fine-tuning the substitution pattern on the aromatic ring, it is possible to modulate the catalytic activity for specific applications, such as ring-closing metathesis (RCM), cross-metathesis (CM), or ring-opening metathesis polymerization (ROMP). nih.gov

The following table outlines the potential effects of a ligand derived from Benzene, 1-methoxy-3-(1-methylethoxy)- on catalyst properties, based on general principles of catalyst design:

| Ligand Property | Influence on Catalyst | Potential Outcome |

| Steric Bulk (Isopropoxy group) | Modifies the coordination sphere of the metal. | Enhanced stereoselectivity in olefin metathesis. |

| Electronic Nature (Two alkoxy groups) | Increases electron density on the metal center. | Increased catalyst stability and modified reactivity. |

| Chelating Ability | Forms a stable complex with the metal. | Improved catalyst lifetime and robustness. |

Exploration in Materials Science

The potential applications of Benzene, 1-methoxy-3-(1-methylethoxy)- in materials science extend beyond its use as a monomer precursor. Its unique substitution pattern can be exploited in the design of functional organic materials. For instance, the presence of two different alkoxy groups could lead to interesting packing effects in the solid state, potentially giving rise to materials with anisotropic properties. Research on related molecules, such as 1-ethynyl-2-isopropoxy-3-methoxybenzene, has highlighted the role of intermolecular interactions in defining their crystal structures. researchgate.net Furthermore, the methoxy and isopropoxy groups can influence the solubility and processing characteristics of materials, which is a critical consideration in the development of organic electronic devices and functional coatings. The investigation of Benzene, 1-methoxy-3-(1-methylethoxy)- and its derivatives could therefore open up new avenues for the creation of materials with tailored properties for specific technological applications.

Development of Polymers and Advanced Materials

While no specific polymers incorporating Benzene, 1-methoxy-3-(1-methylethoxy)- as a monomer or additive have been documented, its structure is relevant to polymer science. The presence of the aromatic ring and ether linkages are features found in various high-performance polymers. Future research could explore its potential as a co-monomer to influence properties such as thermal stability, solubility, and mechanical strength in new polymer systems.

Influence on Electronic and Optical Properties of Materials

The electron-donating nature of the methoxy and isopropoxy groups attached to the benzene ring suggests that Benzene, 1-methoxy-3-(1-methylethoxy)- could have applications in organic electronics. The substitution pattern on the aromatic ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material, which are critical for its electronic and optical properties. However, there are currently no published studies that investigate the specific impact of this compound on the electronic or optical characteristics of materials.

Interdisciplinary Research in Chemical Biology (Focus on Molecular Interactions)

The field of chemical biology often utilizes small molecules to probe and understand biological processes. The lipophilic nature of Benzene, 1-methoxy-3-(1-methylethoxy)-, conferred by the benzene ring and ether groups, could suggest potential interactions with biological membranes or hydrophobic pockets of proteins. Nevertheless, a thorough search of the scientific literature reveals no studies on the molecular interactions of this compound within a biological context. Its potential as a molecular probe or its biological activity remains an uninvestigated area of research.

Environmental Chemistry and Degradation Pathways of Aromatic Ethers

Abiotic Degradation Mechanisms

The environmental persistence of Benzene (B151609), 1-methoxy-3-(1-methylethoxy)- is significantly influenced by abiotic degradation processes, primarily driven by light and chemical reactions in different environmental compartments.

Photodegradation Processes and Quantum Efficiency

Photodegradation, the breakdown of molecules by light, is a critical abiotic degradation pathway for many organic compounds. For aromatic ethers like Benzene, 1-methoxy-3-(1-methylethoxy)-, this process is initiated by the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. The efficiency of this process is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed.

The position of the alkoxy groups on the benzene ring also plays a role in the rate of photodegradation. Studies on substituted curcuminoids, which contain methoxy-substituted phenyl rings, have shown that the position of the methoxy (B1213986) group affects the rate of decomposition.

Chemical Transformation in Environmental Matrices

In addition to photodegradation, Benzene, 1-methoxy-3-(1-methylethoxy)- can undergo chemical transformations in various environmental matrices such as soil and water. A primary driver of these transformations in the atmosphere is the reaction with photochemically produced hydroxyl radicals (•OH). These highly reactive species can initiate the degradation of aromatic compounds, leading to their removal from the atmosphere. The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound.

In soil and water, the presence of other chemical species and the physical properties of the matrix can influence the degradation of aromatic ethers. For instance, the presence of dissolved organic matter can inhibit the reaction of aromatic compounds with hydroxyl radicals. Abiotic degradation in soil can also be influenced by the presence of minerals and metal oxides, which can catalyze oxidation reactions. However, for many aromatic compounds, biodegradation is considered the major driver of natural attenuation in soil.

Biotic Degradation Mechanisms and Pathways

Microorganisms play a pivotal role in the breakdown of organic pollutants in the environment. The biodegradation of aromatic ethers like Benzene, 1-methoxy-3-(1-methylethoxy)- involves complex enzymatic processes that transform the parent compound into simpler, less harmful substances.

Microbial Transformation of Aromatic Ethers

A variety of microorganisms, including bacteria and fungi, have been shown to degrade aromatic ethers. These microbes utilize these compounds as a source of carbon and energy. The structure of the aromatic ether, including the nature and position of the alkoxy groups, influences its susceptibility to microbial attack.

Studies have shown that bacteria from genera such as Rhodococcus and Gordonia can degrade a range of alkyl ethers, including those with aromatic moieties. For instance, some Rhodococcus strains can degrade anisole (methoxybenzene) and phenetole (ethoxybenzene). The degradation of mixtures of substituted benzenes has also been observed in Pseudomonas species.

The presence of both a methoxy and a more complex isopropoxy group in Benzene, 1-methoxy-3-(1-methylethoxy)- suggests that its microbial degradation may involve multiple enzymatic steps. The degradation of the fuel oxygenate methyl tert-butyl ether (MTBE), another ether compound, has been extensively studied and provides a model for understanding the microbial breakdown of ether bonds. Both pure and mixed bacterial cultures have been shown to degrade MTBE, often through an initial cleavage of the ether linkage.

Enzymatic Degradation Pathways

The initial step in the microbial degradation of aromatic ethers often involves the cleavage of the ether bond. This is typically achieved through the action of enzymes known as monooxygenases or dioxygenases. These enzymes introduce one or two oxygen atoms into the substrate, respectively, making it more susceptible to further breakdown.

One common pathway is O-dealkylation , where the alkyl group is removed from the ether linkage. This process is often catalyzed by cytochrome P450 monooxygenases. For example, the enzymatic N-dealkylation of amines, a reaction analogous to O-dealkylation of ethers, is a well-studied process catalyzed by these enzymes. In the case of Benzene, 1-methoxy-3-(1-methylethoxy)-, O-dealkylation could lead to the formation of 3-methoxyphenol (B1666288) and isopropanol (B130326), or 3-isopropoxyphenol (B1296904) and methanol (B129727).

Another important enzymatic reaction is ring hydroxylation , where a hydroxyl group is added directly to the aromatic ring. This increases the water solubility of the compound and facilitates further degradation. Following initial enzymatic attack, the resulting catechols or other dihydroxylated intermediates are typically cleaved by dioxygenases, opening up the aromatic ring and leading to intermediates that can enter central metabolic pathways.

Environmental Fate Studies of Related Compounds

Due to the limited availability of specific environmental fate data for Benzene, 1-methoxy-3-(1-methylethoxy)-, examining the behavior of structurally related compounds can provide valuable insights.

1,3-Dimethoxybenzene (B93181): This compound, also known as resorcinol (B1680541) dimethyl ether, shares the 1,3-dialkoxybenzene core structure. Studies on 1,3-dimethoxybenzene indicate that it is unlikely to persist in the environment. It is considered to be inherently biodegradable. Its log Pow of 2.21 suggests a moderate potential for bioaccumulation. Due to its volatility, it is likely to be mobile in the environment.

Isopropyl Phenyl Ether: This compound features an isopropoxy group attached to a benzene ring. Isopropyl ether, a related compound, is expected to be subject to volatilization if released to soil and may leach to groundwater due to its moderate mobility. Direct photolysis is not considered a significant removal process for aliphatic ethers.

Propylene Glycol Phenyl Ether (PPh): This compound is unlikely to persist in the environment. It has an estimated atmospheric half-life of 3.45 hours due to reaction with hydroxyl radicals. In water and soil, it is readily biodegradable under aerobic conditions.

The environmental fate of these related compounds suggests that Benzene, 1-methoxy-3-(1-methylethoxy)- is also likely to undergo degradation through a combination of atmospheric photooxidation, and aerobic biodegradation in soil and water. The presence of two ether linkages may influence the rate and pathway of degradation compared to its mono-alkoxy analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methoxy-3-(1-methylethoxy)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example, substituting a methoxy group at the meta position of benzene with 1-methylethoxy requires careful control of temperature (typically 80–120°C) and catalysts like K₂CO₃ or NaH to promote deprotonation . Solvent choice (e.g., DMF or THF) significantly impacts reaction efficiency. Monitor progress using TLC or GC-MS to optimize yields .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology : Use -NMR to distinguish methoxy (-OCH₃) and 1-methylethoxy (-OCH(CH₃)₂) groups. The methoxy proton typically appears as a singlet at ~3.8 ppm, while the 1-methylethoxy group shows a septet (for the -CH(CH₃)₂) at ~1.2–1.5 ppm and a doublet for the adjacent methyl groups. -NMR further confirms substitution patterns via chemical shifts (e.g., 55–60 ppm for methoxy carbons) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of according to hazardous waste regulations. Refer to SDS data for acute toxicity thresholds and first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

- Methodology : The 1-methylethoxy group introduces steric hindrance and electron-donating effects via resonance. Computational studies (e.g., DFT) predict preferential substitution at the para position relative to the methoxy group. Experimentally, nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) can validate theoretical predictions. Monitor regioselectivity using HPLC or LC-MS .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodology : Impurities like residual solvents or positional isomers (e.g., ortho-substituted byproducts) require high-resolution techniques. Use GC-MS with a polar capillary column (e.g., DB-WAX) or reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against certified reference materials to ensure accuracy .

Q. How can conflicting data on the compound’s thermal stability be reconciled?

- Methodology : Discrepancies in decomposition temperatures (reported 150–200°C) may stem from differences in purity or analytical methods. Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) with a controlled heating rate (5°C/min). Cross-validate with DSC to identify endothermic/exothermic transitions. Purity should be confirmed via elemental analysis or HRMS .

Q. What strategies optimize catalytic hydrogenation of related aromatic ethers without cleaving the methoxy group?

- Methodology : Use selective catalysts like Pd/C under mild H₂ pressure (1–3 atm) in ethanol at 25–50°C. Monitor reaction progress via -NMR for retention of methoxy peaks. Alternative approaches include transfer hydrogenation with ammonium formate to minimize over-reduction .

Data Contradiction and Validation

Q. Why do different studies report varying logP values for this compound?

- Analysis : LogP discrepancies (e.g., 2.5 vs. 3.1) may arise from measurement techniques (shake-flask vs. HPLC) or solvent systems. Validate experimentally using the OECD 117 HPLC method with a calibrated C18 column and isocratic elution (acetonitrile/water). Compare with computational predictions (e.g., ChemAxon) to identify systematic biases .

Q. How to address inconsistencies in reported -NMR coupling constants for the 1-methylethoxy group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.